molecular formula C5H7F2N3 B10905988 1-(difluoromethyl)-4-methyl-1H-pyrazol-3-amine

1-(difluoromethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B10905988
M. Wt: 147.13 g/mol
InChI Key: FPEKOMYMHCVGFP-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-methyl-1H-pyrazol-3-amine is a chemical compound with the following structure:

Structure:CF2HNHC(CH3)NH2\text{Structure:} \quad \text{CF}_2\text{HNH}\text{C}(\text{CH}_3)\text{NH}_2 Structure:CF2​HNHC(CH3​)NH2​

Preparation Methods

Synthetic Routes: Several synthetic methods exist for preparing this compound. One common approach involves the difluoromethylation of a suitable precursor. For example, the reaction of 4-methyl-1H-pyrazol-3-amine with a difluoromethylating agent can yield the desired product.

Reaction Conditions:

    Precursor: 4-methyl-1H-pyrazol-3-amine

    Difluoromethylating Agent: e.g., ClCFH

    Solvent: Organic solvents (e.g., DMF, DMSO)

    Temperature: Typically at room temperature or slightly elevated

    Catalyst: Metal-based catalysts or radical initiators

Industrial Production: Industrial-scale production methods may involve continuous flow processes, optimization of reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

1-(Difluoromethyl)-4-methyl-1H-pyrazol-3-amine can undergo various reactions:

    Electrophilic Substitution: Reacts with electrophiles (e.g., acyl chlorides) to form substituted derivatives.

    Nucleophilic Substitution: Undergoes nucleophilic substitution reactions (e.g., with alkyl halides).

    Radical Chemistry: Minisci-type radical chemistry can introduce the difluoromethyl group into heteroaromatics.

    Cross-Coupling: Methods exist to construct C(sp)–CFH bonds.

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: It may serve as a building block for drug development.

    Agriculture: Potential use as a fungicidal agent.

    Process Chemistry: Interest in its synthetic accessibility for pharmaceutical molecules.

Mechanism of Action

The precise mechanism by which 1-(difluoromethyl)-4-methyl-1H-pyrazol-3-amine exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, this compound’s unique difluoromethyl group sets it apart. Researchers may compare it with related pyrazole derivatives.

Properties

Molecular Formula

C5H7F2N3

Molecular Weight

147.13 g/mol

IUPAC Name

1-(difluoromethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C5H7F2N3/c1-3-2-10(5(6)7)9-4(3)8/h2,5H,1H3,(H2,8,9)

InChI Key

FPEKOMYMHCVGFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)C(F)F

Origin of Product

United States

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